molecular formula C8H6F3NO3 B1352598 2-amino-6-(trifluoromethoxy)benzoic Acid CAS No. 561304-48-1

2-amino-6-(trifluoromethoxy)benzoic Acid

Cat. No.: B1352598
CAS No.: 561304-48-1
M. Wt: 221.13 g/mol
InChI Key: GPGNUJGCHLXOIW-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the sixth position on a benzoic acid ring

Biochemical Analysis

Biochemical Properties

2-amino-6-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It has been shown to interact with voltage-dependent sodium channels, acting as an inhibitor . This interaction is crucial as it can influence the excitability of neurons and other excitable cells. Additionally, this compound exhibits low binding affinity for GABA and NMDA receptors

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound can modulate the activity of voltage-dependent sodium channels, leading to changes in neuronal excitability . This modulation can impact cell signaling pathways, potentially altering the expression of genes involved in neuronal function and survival. Furthermore, this compound may affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with voltage-dependent sodium channels. By binding to these channels, the compound inhibits their activity, reducing the influx of sodium ions into the cell . This inhibition can lead to a decrease in neuronal excitability and a reduction in the release of neurotransmitters. Additionally, this compound may exert its effects through the modulation of other ion channels and receptors, although its binding affinity for GABA and NMDA receptors is relatively low .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure to the compound potentially resulting in changes in neuronal excitability and cell survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects, potentially reducing neuronal damage and improving cell survival . At higher doses, toxic or adverse effects may be observed, including increased neuronal excitability and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound may undergo conjugation reactions, such as amino acid conjugation, which facilitate its excretion . Additionally, this compound may influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also impact its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a pre-existing benzoic acid derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-nitro-6-(trifluoromethoxy)benzoic acid, is reduced to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

    Nitration: of a suitable benzoic acid derivative.

    Introduction of the trifluoromethoxy group: via nucleophilic substitution.

    Reduction: of the nitro group to an amino group using reducing agents like iron powder in acidic conditions.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro precursor can be reduced to the amino compound using agents like iron powder or catalytic hydrogenation.

    Substitution: The trifluoromethoxy group can participate in various substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Iron powder in hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOMe) or other strong bases for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro to amino derivatives.

    Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

2-Amino-6-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-4-(trifluoromethoxy)benzoic acid
  • 2-Amino-3-(trifluoromethoxy)benzoic acid

Comparison: 2-Amino-6-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The position of the trifluoromethoxy group affects the electronic distribution on the aromatic ring, thereby altering its interaction with other molecules and its overall stability.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

IUPAC Name

2-amino-6-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGNUJGCHLXOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455076
Record name 2-amino-6-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561304-48-1
Record name 2-Amino-6-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561304-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-6-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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